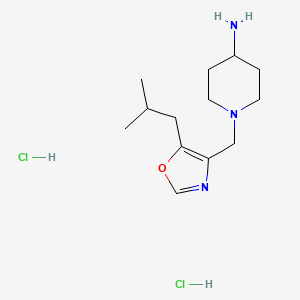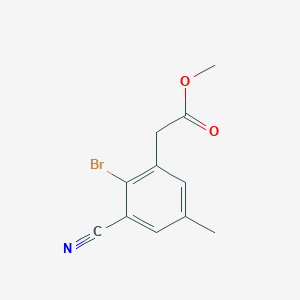
1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
“1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C13H25Cl2N3O and a molecular weight of 310.3 g/mol. It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23N3O.2ClH/c1-10(2)7-13-12(15-9-17-13)8-16-5-3-11(14)4-6-16;;/h9-11H,3-8,14H2,1-2H3;2*1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid . Its IUPAC name is “1-((5-isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” and its InChI code is 1S/C13H23N3O.2ClH/c1-10(2)7-13-12(15-9-17-13)8-16-5-3-11(14)4-6-16;;/h9-11H,3-8,14H2,1-2H3;2*1H .
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a similar compound, highlighting the importance of understanding the molecular structure and conformation in various states. This is crucial for comprehending how such compounds interact at the molecular level, which is essential in scientific research, particularly in drug development and material science.
Pharmacokinetics of Novel Inhibitors
Teffera et al. (2013) explored the pharmacokinetics of novel inhibitors, including a compound similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride, in the context of anaplastic lymphoma kinase (ALK) inhibitors. This research is significant for developing cancer treatments, as understanding the metabolic pathways and pharmacokinetics of such compounds is crucial for effective drug design and usage (Teffera et al., 2013).
Synthesis of Key Intermediates in Antibiotic Preparation
The synthesis of related compounds, as described by Fleck et al. (2003), is integral in preparing key intermediates for antibiotics. This highlights the compound's relevance in synthesizing effective antibiotics, an essential aspect of medical research and pharmaceutical development.
Pharmacologically Active Compounds in Benzimidazoles
Zhukovskaya et al. (2017) investigated pharmacologically active compounds in the benzimidazole class, which includes compounds structurally similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride. This research is vital for discovering new therapeutic agents, particularly in areas like antiarrhythmic, antiaggregation, and anticancer activities (Zhukovskaya et al., 2017).
Synthesis and Antimicrobial Activities
Bektaş et al. (2007) focused on synthesizing and examining the antimicrobial activities of compounds similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride. Such studies are crucial for developing new antimicrobial agents, which is increasingly important given the rise of antibiotic-resistant strains (Bektaş et al., 2007).
Aurora Kinase Inhibitor for Cancer Treatment
Research on Aurora kinase inhibitors, as discussed in a paper from Molecular Cancer Therapeutics (2006), demonstrates the potential use of related compounds in treating cancer. These inhibitors play a crucial role in cell division, and their modulation can be pivotal in developing effective cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Anticancer and Antiangiogenic Effects
The synthesis and evaluation of compounds with structures similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride, specifically for their anticancer and antiangiogenic effects, were explored by Chandrappa et al. (2010). This research is significant in the ongoing battle against cancer, offering insights into new therapeutic avenues.
Eigenschaften
IUPAC Name |
1-[[5-(2-methylpropyl)-1,3-oxazol-4-yl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O.2ClH/c1-10(2)7-13-12(15-9-17-13)8-16-5-3-11(14)4-6-16;;/h9-11H,3-8,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAWNTYPAABRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CO1)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484855.png)

![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)


![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)


